Journal Name:Materials Research Bulletin
Journal ISSN:0025-5408
IF:5.6
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/313/description#description
Year of Origin:1966
Publisher:Elsevier Ltd
Number of Articles Per Year:661
Publishing Cycle:Monthly
OA or Not:Not
Performance of the COSMO solvation model for photoacidity and basicity in water
Materials Research Bulletin ( IF 5.6 ) Pub Date: 2023-06-13 , DOI: 10.1002/jcc.27173
The possibilities and problems to predict excited-state acidities and basicities in water with electronic structure calculations combined with a continuum solvation model are investigated for a test set of photoacids and photobases. Different error sources, like errors in the ground-state p K a values, the excitation energies in solution for the neutral and (de-)protonated species, basis set effects, and contributions beyond implicit solvation are investigated and their contributions to the total error in p K a ∗ are discussed. Density functional theory in combination with the conductor like screening model for real solvents and an empirical linear Gibbs free energy relationship are used to predict the ground-state p K a values. For the test set, this approach gives more accurate p K a values for the acids than for the bases. Time-dependent density-functional theory (TD-DFT) and second-order wave function methods in combination with the conductor like screening model are applied to compute excitation energies in water. Some TD-DFT functionals fail for several species to predict correctly the order of the lowest excitations. Where experimental data for absorption maxima in water is available, the implicit solvation model leads with the applied electronic structure methods in most cases for the excitation energies in water to an overestimation for the protonated and to an underestimation for the deprotonated species. The magnitude and sign of the errors depend on the hydrogen bond donating and accepting ability of the solute. We find that for aqueous solution this results generally in an underestimation in the p K a changes from the ground to the excited state for photoacids and an overestimation for photobases.
Detail
Confining CO2 inside sI clathrate-hydrates: The impact of the CO2–water interaction on quantized dynamics
Materials Research Bulletin ( IF 5.6 ) Pub Date: 2023-04-04 , DOI: 10.1002/jcc.27110
We report new results on the translational-rotational (T-R) states of the CO2 molecule inside the sI clathrate-hydrate cages. We adopted the multiconfiguration time-dependent Hartree methodology to solve the nuclear molecular Hamiltonian, and to address issues on the T-R couplings. Motivated by experimental X-ray observations on the CO2 orientation in the D and T sI cages, we aim to evaluate the effect of the CO2–water interaction on quantum dynamics. Thus, we first compared semiempirical and ab initio-based pair interaction model potentials against first-principles DFT-D calculations for ascertaining the importance of nonadditive many-body effects on such guest–host interactions. Our results reveal that the rotational and translational excited states quantum dynamics is remarkably different, with the pattern and density of states clearly affected by the underlying potential model. By analyzing the corresponding the probability density distributions of the calculated T-R eigenstates on both semiempirical and ab initio pair CO2–water nanocage potentials, we have extracted information on the altered CO2 guest local structure, and we discussed it in connection with experimental data on the orientation of the CO2 molecule in the D and T sI clathrate cages available from neutron diffraction and 13 C solid-state NMR studies, as well as in comparison with previous molecular dynamics simulations. Our calculations provide a very sensitive test of the potential quality by predicting the low-lying T-R states and corresponding transitions for the encapsulated CO2 molecule. As such spectroscopic observables have not been measured so far, our results could trigger further detailed experimental and theoretical investigations leading to a quantitative description of the present guest–host interactions.
Detail
FRAGMENTISE: A user-friendly, cross-platform tool to create and analyze comprehensive small-molecule fragment databases
Materials Research Bulletin ( IF 5.6 ) Pub Date: 2023-06-29 , DOI: 10.1002/jcc.27183
The ongoing COVID-19 pandemic, and constant demand for new therapies in unmet clinical needs, necessitates strategies to identify drug candidates for rapid clinical deployment. Over the years, fragment-based drug design (FBDD) has emerged as a mainstream lead discovery strategy in academia, biotechnology start-ups, and large pharma. Chemical building block libraries are the fundamental component of virtually any FBDD campaign. Current trends focus on smaller and smarter libraries that offer synthetically amenable starting points for rational lead generation. Therefore, there remains an ever-increasing need for new methods to generate fragment libraries to seed early-stage drug discovery programs. Here, we present FRAGMENTISE—a new user-friendly, cross-platform tool for user-tunable retrosynthetic small-molecule fragmentation. FRAGMENTISE allows for visualization, similarity search, annotation, and in-depth analysis of the fragment databases in the medicinal chemistry context. FRAGMENTISE is available as standalone software for Linux, Windows, and macOS users, with a graphical interface or command-line version.
Detail
A simple and consistent quantum-chemical fragmentation scheme for proteins that includes two-body contributions
Materials Research Bulletin ( IF 5.6 ) Pub Date: 2023-05-12 , DOI: 10.1002/jcc.27114
The Molecular Fractionation with Conjugate Caps (MFCC) method is a popular fragmentation method for the quantum-chemical treatment of proteins. However, it does not account for interactions between the amino acid fragments, such as intramolecular hydrogen bonding. Here, we present a combination of the MFCC fragmentation scheme with a second-order many-body expansion (MBE) that consistently accounts for all fragment–fragment, fragment–cap, and cap–cap interactions, while retaining the overall simplicity of the MFCC scheme with its chemically meaningful fragments. We show that with the resulting MFCC-MBE(2) scheme, the errors in the total energies of selected polypeptides and proteins can be reduced by up to one order of magnitude and relative energies of different protein conformers can be predicted accurately.
Detail
Triacylglyceride melting point determination using coarse-grained molecular dynamics
Materials Research Bulletin ( IF 5.6 ) Pub Date: 2023-05-10 , DOI: 10.1002/jcc.27128
This study is carried out using the COGITO force field to determine whether the thermodynamic melting point of pure triacylglyceride crystals can be predicted using molecular dynamics simulations. The triacylglycerides used in this study are both saturated and unsaturated, as well as symmetrical and asymmetrical, to test the robustness of both the force field and the direct heating methodology described in this paper. Given the nonequilibrium nature of a melting system, a larger number of simulations are required to ensure that the results are sufficiently converged, that is, with little fluctuation and a small confidence interval. The study also highlights the importance of the presence of defects, in this case as voids, to lower the melting nucleation energy barrier of the crystals and avoid superheating of the systems being tested. The size of these defects is much larger than what would be found in a physical crystal, however, the simple and robust procedure that was developed allows the accurate prediction of melting points of the different triacylglycerides.
Detail
Gas-phase thermochemistry of noncovalent ligand–alkali metal ion clusters: An impact of low frequencies
Materials Research Bulletin ( IF 5.6 ) Pub Date: 2023-05-09 , DOI: 10.1002/jcc.27129
The experimental gas-phase thermochemistry of reactions: M+(S)n–1 + S → M+(S)n and M+ + nS→ M+(S)n, where M is an alkali metal and S is acetonitrile/ammonia, is reproduced. Three approximations are tested: (1) scaled rigid-rotor-harmonic-oscillator (sRRHO); (2) the sRRHO(100) identical to (1), but with all vibrational frequencies smaller than 100 cm−1 replaced with 100 cm−1; (3) Grimme's modified scaled RRHO (msRRHO) (Grimme, Chem. Eur. J., 2012, 18, 9955–9964). The msRRHO approach provides the most accurate reaction entropies with the mean unsigned error (MUE) below 5.5 cal mol−1 K−1 followed by sRRHO(100) and sRRHO with MUEs of 7.2 and 16.9 cal mol−1 K−1. For the first time, we propose using the msRRHO scheme to calculate the enthalpy contribution that is further utilized to arrive at reaction Gibbs free energies (∆Gr) ensuring the internal consistency. The final ∆Gr MUEs for msRRHO, sRRHO(100) and sRRHO schemes are 1.2, 3.6 and 3.1 kcal mol−1.
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Origin of structure and stability of M@C18 (M = Cu, Ag, and Au) complexes with D9h point group
Materials Research Bulletin ( IF 5.6 ) Pub Date: 2023-04-28 , DOI: 10.1002/jcc.27127
Theoretical predictions and recent experimental studies lead to the discovery of an exciting new member of the carbon allotrope family polyynic cyclo[18]carbon (C18). Present investigation aims to probe the structure, stability, and properties of coinage metal (M)@C18 complexes using density functional theory (DFT) calculations. The DFT results unequivocally show that even Cu@C18, Ag@C18, and Au@C18 complexes substantially preserve the ground state polyynic structure of C18. It is also worth to mention that only Au@C18 is a stable D9h structure, however the symmetry is distorted in the case of Cu@C18 and Ag@C18. Due to computational limitations, in this investigation the M@C18 complexes were scrutinized using the C2v sub abelian group of D9h. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of D9h conformers are a singlet a1 and two same value singlets a1 ⊕ b1 generated from doublet e, respectively. The non-covalent interaction index (NCI), quantum theory of atoms in molecule (QTAIM), and energy decomposition analysis (EDA) vividly explains the interaction between a coinage metal atom and C18 ring. It is found from the results that the stability of Cu@C18 Ag@C18, and Au@C18 is governed by the attractive electrostatic, orbital and dispersion interaction.
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An information-theoretic approach to basis-set fitting of electron densities and other non-negative functions
Materials Research Bulletin ( IF 5.6 ) Pub Date: 2023-06-25 , DOI: 10.1002/jcc.27170
The numerical ill-conditioning associated with approximating an electron density with a convex sum of Gaussian or Slater-type functions is overcome by using the (extended) Kullback–Leibler divergence to measure the deviation between the target and approximate density. The optimized densities are non-negative and normalized, and they are accurate enough to be used in applications related to molecular similarity, the topology of the electron density, and numerical molecular integration. This robust, efficient, and general approach can be used to fit any non-negative normalized functions (e.g., the kinetic energy density and molecular electron density) to a convex sum of non-negative basis functions. We present a fixed-point iteration method for optimizing the Kullback–Leibler divergence and compare it to conventional gradient-based optimization methods. These algorithms are released through the free and open-source BFit package, which also includes a L2-norm squared optimization routine applicable to any square-integrable scalar function.
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Adaptive σ aromaticity in the rhenacyclopropene rings
Materials Research Bulletin ( IF 5.6 ) Pub Date: 2023-07-19 , DOI: 10.1002/jcc.27192
Species generally exhibit one-state aromaticity either in the lowest singlet state (S0) or the lowest triplet state (T1) according to the Hückel's and Baird's rules. Hence, it is rare for species exhibit two-state aromaticity in both the S0 and T1 states (termed as adaptive aromaticity), let alone adaptive σ aromaticity. Here, we report adaptive σ aromaticity in unsaturated rhenacyclopropene rings via density functional theory (DFT) calculations. Various aromaticity indices including NICS, ACID, EDDB together with isodesmic reactions support the adaptive σ aromaticity in these rhenacyclopropene rings. As the T1 state of these species is formed by the ππ* excitation, the σ-aromaticity of these three-membered rings in the S0 state could hold in the T1 state. In addition, the aromaticity effect of the fused rings is also examined. Our findings expand the family of adaptive σ aromaticity, enriching the metallaaromatic chemistry.
Detail
Constant advance replicas method for locating minimum energy paths and transition states
Materials Research Bulletin ( IF 5.6 ) Pub Date: 2023-06-22 , DOI: 10.1002/jcc.27178
The chain-of-states (CoS) constant advance replicas (CAR) method and its climbing image variant (CI-CAR) for locating minimum energy paths (MEPs) and transition states are reported. The CAR algorithm applies the Lagrange multiplier method for imposing holonomic constraints on a chain-of-replicas, aiming to maintain equal mass-weighted/scaled root-mean-square (RMS) distances between the adjacent replicas by removing the sliding-down displacements contributed by the potential gradients during path optimization. Two contextual regularization schemes with clear geometrical interpretations are implemented to jointly promote high convergence and numerical robustness of the CAR algorithm. We show that the constrained reaction path can be solved normally within 5 steps of Lagrange multiplier updates with remarkably high numerical precision via the CAR approach. The efficacy of the CAR methods is demonstrated by testing on multiple analytical, classical, and quantum mechanical transition paths: the Müller potential, the alanine dipeptide isomerization, the helix unwinding of the VIVITLVMLKKK 12-mer peptide, and the Baker set of reactions. We also explore the potential of applying adaptive momentum (AdaM) optimizers for locating optimal transition paths under complex conformational changes. Most importantly, we discuss extensively the differences and connections between our newly proposed CAR methods and several related methods, with focuses on the reaction path with holonomic constraints (RPCons) approach of Brokaw et al. [J. Chem. Theory Comput. 2009, 5 (8), 2050–2061] and the state-of-the-art string method (SM) of E et al. [J. Chem. Phys. 2007, 126 (16), 164103]. The CAR approach represents a latest update to the general theoretical framework of reaction path finding algorithms in the two-ended CoS regime.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术3区 MATERIALS SCIENCE, MULTIDISCIPLINARY 材料科学:综合3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
15.30 96 Science Citation Index Science Citation Index Expanded Not
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